molecular formula C10H11BrN2O2 B2775574 3-[(2-Bromopropanoyl)amino]benzamide CAS No. 1225806-25-6

3-[(2-Bromopropanoyl)amino]benzamide

Cat. No.: B2775574
CAS No.: 1225806-25-6
M. Wt: 271.114
InChI Key: XTMBCIRKFIILPZ-UHFFFAOYSA-N
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Description

3-[(2-Bromopropanoyl)amino]benzamide is a chemical compound offered for research purposes. This derivative belongs to the benzamide class of compounds, which are of significant scientific interest. Benzamide derivatives are extensively studied for their role as inhibitors of poly ADP ribose polymerase (PARP), a crucial enzyme involved in DNA repair, transcription control, and programmed cell death . The structure of 3-aminobenzamide, the core of this molecule, is similar to NAD+, enabling it to bind to PARP and prevent the depletion of cellular NAD+ and ATP stores that can lead to cell death . This mechanism makes PARP inhibitors a prominent area of investigation in cancer therapy research . The addition of the 2-bromopropanoyl group in this specific compound may be utilized to enhance its properties or to serve as a reactive handle for further chemical synthesis, making it a valuable intermediate for developing more complex bioactive molecules. Please note: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromopropanoylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-6(11)10(15)13-8-4-2-3-7(5-8)9(12)14/h2-6H,1H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMBCIRKFIILPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-[(2-Bromopropanoyl)amino]benzamide: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-[(2-Bromopropanoyl)amino]benzamide, a molecule of significant interest in the field of cell cycle research and oncology. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and an in-depth analysis of its biological activity as an S-phase cell cycle arrest agent. Drawing upon established principles of medicinal chemistry and cell biology, this guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the experimental and theoretical aspects of this compound.

Introduction: Unveiling a Potential Anti-neoplastic Agent

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Within this class of compounds, 3-[(2-Bromopropanoyl)amino]benzamide has emerged as a noteworthy molecule due to its reported potent cytotoxic activities against various cancer cell lines.[3] The key structural feature of this compound is the presence of a reactive 2-bromopropanoyl group attached to a 3-aminobenzamide core. This electrophilic moiety is poised to interact with biological nucleophiles, a characteristic often exploited in the design of targeted covalent inhibitors.

The seminal work by Hu et al. identified a series of 3-(2'-bromopropionylamino)-benzamides as novel agents that induce S-phase arrest in leukemia cells, highlighting the potential of this chemical class in cancer therapy.[4] This guide will delve into the specifics of the parent compound, 3-[(2-Bromopropanoyl)amino]benzamide, to provide a detailed understanding of its chemical nature and biological implications.

Chemical Identity and Physicochemical Properties

Chemical Structure:

G A

Caption: Chemical structure of 3-[(2-Bromopropanoyl)amino]benzamide.

Table 1: Core Chemical Data and Predicted Physicochemical Properties

PropertyValue (Predicted/Calculated)Source/Method
IUPAC Name 3-[(2-bromopropanoyl)amino]benzamide-
Molecular Formula C10H11BrN2O2-
Molecular Weight 271.11 g/mol -
CAS Number 941386-22-3-
Melting Point 150-160 °C (estimated)Based on related benzamide derivatives.
Solubility Soluble in DMSO, DMF, and alcohols. Poorly soluble in water.Based on the properties of 3-aminobenzamide and the introduction of a lipophilic bromo-acyl group.[5]
LogP ~1.5 - 2.5 (estimated)Increased lipophilicity compared to 3-aminobenzamide due to the bromopropanoyl group.
Appearance Off-white to light brown solid (predicted)Typical appearance of similar organic compounds.

Synthesis and Experimental Protocols

The synthesis of 3-[(2-Bromopropanoyl)amino]benzamide is achieved through a standard N-acylation reaction. The following protocol is a representative procedure based on established methods for the synthesis of N-acylated amines and amides.[6][7][8]

3.1. Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Reaction Progression cluster_3 Work-up and Purification cluster_4 Characterization A Dissolve 3-Aminobenzamide in an aprotic solvent (e.g., DCM) and add a non-nucleophilic base (e.g., triethylamine). B Cool the mixture to 0 °C and add 2-Bromopropanoyl bromide dropwise with stirring. A->B   C Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC. B->C   D Wash the reaction mixture with aqueous solutions (e.g., NaHCO3, brine). Dry the organic layer and evaporate the solvent. C->D   E Purify the crude product by column chromatography or recrystallization. D->E   F Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy. E->F  

Caption: General workflow for the synthesis of 3-[(2-Bromopropanoyl)amino]benzamide.

3.2. Detailed Experimental Protocol

Materials:

  • 3-Aminobenzamide

  • 2-Bromopropanoyl bromide

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminobenzamide (1.0 equivalent) in anhydrous dichloromethane. To this solution, add triethylamine (1.1-1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-bromopropanoyl bromide (1.05 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium bromide may form.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-aminobenzamide) is consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 3-[(2-Bromopropanoyl)amino]benzamide.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Spectroscopic Characterization (Predicted)

While the experimental spectra for 3-[(2-Bromopropanoyl)amino]benzamide are not publicly available, we can predict the key spectroscopic features based on the analysis of its structural components and data from related compounds.[9][10][11][12][13]

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5-9.0br s1H-NH- (amide)Broad singlet due to quadrupole broadening and potential hydrogen bonding.
~7.8-8.2m1HAr-HAromatic proton ortho to the amide group.
~7.2-7.6m3HAr-HRemaining aromatic protons.
~5.8-6.2br s2H-CONH₂Two protons of the primary amide, often appearing as a broad singlet.
~4.5-4.8q1H-CH(Br)-Methine proton adjacent to the bromine atom, split by the methyl group.
~1.8-2.0d3H-CH₃Methyl protons, split by the adjacent methine proton.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~168-172C=O (primary amide)Typical chemical shift for a primary amide carbonyl carbon.
~165-168C=O (secondary amide)Typical chemical shift for a secondary amide carbonyl carbon.
~135-140Ar-C (quaternary)Aromatic carbon attached to the secondary amide nitrogen.
~130-135Ar-C (quaternary)Aromatic carbon attached to the primary amide group.
~115-130Ar-CHAromatic methine carbons.
~40-45-CH(Br)-Carbon bearing the bromine atom, shifted downfield due to the electronegative substituent.
~20-25-CH₃Aliphatic methyl carbon.

Table 4: Predicted IR and Mass Spectrometry Data

TechniqueKey Peaks/Signals (Predicted)Interpretation
IR (KBr, cm⁻¹) ~3400-3200 (br)N-H stretching of primary and secondary amides.
~1680-1640 (s)C=O stretching (Amide I band) of both amide groups.
~1620-1580 (m)N-H bending (Amide II band).
~700-600 (m)C-Br stretching.
Mass Spec (ESI+) m/z ~271/273 [M+H]⁺Molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
m/z ~136Fragment corresponding to the 3-aminobenzamide core after cleavage of the acyl group.

Mechanism of Action: Induction of S-Phase Arrest

The primary reported biological activity of 3-[(2-Bromopropanoyl)amino]benzamide is the induction of S-phase arrest in cancer cells.[4] The S-phase of the cell cycle is when DNA replication occurs, and it is a critical checkpoint for ensuring genomic integrity. Disruption of this phase can lead to cell death, making it an attractive target for anticancer therapies.[14][15][16]

5.1. The S-Phase Checkpoint Signaling Pathway

The S-phase checkpoint is a complex signaling cascade that is activated in response to DNA damage or replication stress. Key players in this pathway include cyclin-dependent kinases (CDKs), their regulatory cyclin partners, and CDK inhibitors.[5][17] The p53 tumor suppressor protein and its downstream target, the CDK inhibitor p21, are also crucial for mediating cell cycle arrest.[18][19][20][21]

5.2. Proposed Mechanism of Action

The presence of the electrophilic 2-bromopropanoyl group in 3-[(2-Bromopropanoyl)amino]benzamide suggests a mechanism involving covalent modification of cellular targets. It is hypothesized that the compound may alkylate nucleophilic residues (such as cysteine or histidine) on proteins that are critical for S-phase progression.

G cluster_0 Drug Action cluster_1 Cellular Target Interaction cluster_2 Downstream Effects cluster_3 Cellular Outcome A 3-[(2-Bromopropanoyl)amino]benzamide (Electrophilic Agent) B Covalent modification of critical S-phase regulatory proteins (e.g., CDKs, cyclins, or other enzymes) A->B   C Inhibition of CDK2/Cyclin E/A activity B->C   D Activation of DNA damage response pathway (p53/p21 activation) B->D   E Blockade of DNA replication fork progression C->E   D->E   F S-PHASE ARREST E->F   G Apoptosis (Cell Death) F->G  

Caption: Proposed signaling pathway for 3-[(2-Bromopropanoyl)amino]benzamide-induced S-phase arrest.

This covalent modification could lead to the inhibition of key enzymes required for DNA synthesis or the disruption of protein-protein interactions that are essential for the progression of the S-phase. This, in turn, would activate the S-phase checkpoint, leading to a halt in the cell cycle to allow for DNA repair. If the damage is irreparable, the cell is directed towards apoptosis.[22][23]

Potential Applications in Drug Development and Research

The ability of 3-[(2-Bromopropanoyl)amino]benzamide to induce S-phase arrest positions it as a promising lead compound for the development of novel anticancer agents.[24] Its potential applications include:

  • As a standalone chemotherapeutic agent: Particularly for hematological malignancies where it has shown initial promise.[4]

  • In combination therapies: Its ability to halt the cell cycle could sensitize cancer cells to other DNA-damaging agents or radiation therapy.

  • As a chemical probe: To identify and study the function of novel proteins involved in the regulation of the S-phase.

Further structure-activity relationship (SAR) studies could lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

3-[(2-Bromopropanoyl)amino]benzamide is a molecule with a compelling biological profile, characterized by its ability to induce S-phase arrest in cancer cells. This in-depth technical guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed synthesis protocol, and a plausible mechanism of action. While further experimental validation of its properties and a more detailed elucidation of its molecular targets are required, this compound represents a valuable scaffold for the development of next-generation anticancer therapeutics. The information presented herein serves as a foundational resource to guide future research and development efforts in this promising area of medicinal chemistry.

References

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Sources

Precision Control of S-Phase: A Technical Guide to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological arrest of the S-phase (synthesis phase), a critical checkpoint in oncology and cell biology research. While the G1/S boundary is often the primary focus of synchronization, intra-S-phase control offers higher resolution for studying replication fork dynamics, DNA damage response (DDR), and origin firing.[1] This document details the mechanistic hierarchy of S-phase inhibition—from "ignition" blockade (CDC7) to "fuel" depletion (RNR) and "machinery" stalling (Polymerase)—and provides a validated, self-checking protocol for quantifying arrest using EdU-based flow cytometry.[1][2]

Part 1: The Mechanistic Architecture of S-Phase Arrest

To effectively inhibit S-phase, one must deconstruct DNA replication into three functional modules: Ignition (Origin Firing), Fuel (dNTP Supply), and Engine (Elongation Machinery).[1][2] Small molecules target these specific nodes with varying degrees of reversibility and toxicity.

The Three-Node Inhibition Model[1][2]
  • Ignition Blockade (CDC7 Inhibition):

    • Target: Cell Division Cycle 7 (CDC7) kinase.[1][2][3]

    • Mechanism: CDC7, in complex with DBF4, phosphorylates the MCM2-7 helicase (specifically MCM2 at Ser40/Ser53).[1][2] This phosphorylation is the "trigger" that converts the pre-replicative complex (pre-RC) into an active replisome.

    • Inhibitor: XL413 .[1][2][4] Unlike CDK inhibitors that arrest at G1/S, CDC7 inhibitors prevent the firing of new origins while allowing currently active forks to complete (to an extent), eventually draining the cell of active replication bubbles.

  • Fuel Depletion (RNR Inhibition):

    • Target: Ribonucleotide Reductase (RNR).[1][2][5][6][7][8]

    • Mechanism: RNR catalyzes the rate-limiting step in dNTP biosynthesis.[1][2][8] Inhibiting RNR starves the replication fork of nucleotides.[9]

    • Inhibitor: Hydroxyurea (HU) .[1][2][7][8] HU scavenges the tyrosyl free radical essential for RNR Class I activity.[10] This causes immediate replication fork stalling due to dNTP exhaustion.[1]

  • Engine Lock/Sabotage (Polymerase Inhibition):

    • Target: DNA Polymerases (

      
      ).[1][2]
      
    • Mechanism: Direct binding to the polymerase or incorporation of "suicide" nucleotides.

    • Inhibitors:

      • Aphidicolin: A reversible, competitive inhibitor of dCTP binding to Pol

        
         and 
        
        
        
        .[1] It physically locks the polymerase without damaging the DNA backbone initially.
      • Gemcitabine: An irreversible "saboteur."[1][2] It is incorporated into the DNA chain.[5][11][12][13][14][15] After one more nucleotide is added, the helix distorts, preventing further elongation and blocking excision repair ("masked chain termination").[1][16]

Signaling Pathway Visualization[1]

SPhasePathways cluster_ignition Ignition (Origin Firing) cluster_fuel Fuel (dNTP Supply) cluster_engine Engine (Elongation) CDC7 CDC7/DBF4 (Kinase) MCM MCM2-7 Complex (Helicase) CDC7->MCM Phosphorylates (Ser40/53) Fork Replication Fork Progression MCM->Fork Unwinds DNA XL413 Inhibitor: XL413 XL413->CDC7 RNR Ribonucleotide Reductase (RNR) dNTP dNTP Pool RNR->dNTP Synthesis Pol DNA Polymerase (Alpha/Delta) dNTP->Pol Substrate HU Inhibitor: Hydroxyurea HU->RNR Gem_PP Gemcitabine-DP Gem_PP->RNR Pol->Fork Elongation Aphidicolin Inhibitor: Aphidicolin Aphidicolin->Pol Gem_TP Gemcitabine-TP (Chain Terminator) Gem_TP->Pol Masked Termination

Figure 1: The hierarchical control of S-phase progression. Red lines indicate inhibition points.

Part 2: Small Molecule Arsenal

The choice of inhibitor depends entirely on whether the goal is synchronization (reversible) or cytotoxicity (irreversible).[1]

Comparative Analysis of Key Agents
CompoundPrimary TargetMechanism ClassReversibilityKey ApplicationCritical Limitation
Aphidicolin DNA Pol

Competitive AntagonistHigh Cell Synchronization (G1/S border)Prolonged exposure (>16h) induces DNA damage/apoptosis.[1][2]
Hydroxyurea (HU) RNR (M2 subunit)Free Radical ScavengerHigh Acute Replication Stress StudiesInduces high oxidative stress; can cause fork collapse if not washed out quickly.[1][2]
Gemcitabine DNA Chain / RNRChain Terminator / Metabolic InhibitorNone Cytotoxicity / Chemotherapy"Masked" termination prevents proofreading; highly toxic.[1]
XL413 CDC7 KinaseATP-Competitive InhibitorVariableOrigin Firing StudiesBioavailability varies by cell line; does not stop already active forks immediately.[1][2]
Technical Deep Dive[1]
1. Aphidicolin: The Synchronizer

Aphidicolin is a tetracyclic diterpene antibiotic. It is the gold standard for synchronizing cells at the G1/S border.

  • Mechanism: It competes with dCTP for binding to the polymerase. It does not bind to the DNA itself, meaning it does not induce direct DNA damage (unlike alkylating agents), making it ideal for synchronization.[1]

  • Protocol Note: Typical usage involves a double-block (e.g., Thymidine block

    
     Release 
    
    
    
    Aphidicolin block) to achieve >90% synchronization.[1][2]
2. Hydroxyurea (HU): The Stressor

HU is often used to study the S-phase Checkpoint (ATR-CHK1 pathway) .[1][2]

  • Mechanism: By depleting dNTPs, HU causes the polymerase to uncouple from the helicase.[8] This generates long stretches of single-stranded DNA (ssDNA), which are coated by RPA, recruiting ATR.[1][2]

  • Caution: High concentrations (>2mM) or long exposures result in "replication catastrophe" where forks collapse into double-strand breaks (DSBs).[1][2]

3. XL413: The Origin Silencer

XL413 represents a newer class of "start" inhibitors.

  • Mechanism: It selectively inhibits CDC7 (IC50 ~3.4 nM).[1][2][17]

  • Utility: Unlike HU or Aphidicolin which stop all DNA synthesis, XL413 prevents new origins from firing.[1] This allows researchers to distinguish between elongation dynamics (active forks) and initiation events.[1][2]

Part 3: Experimental Workflow (Self-Validating System)

To confirm S-phase arrest, reliance on simple DNA content (Propidium Iodide alone) is insufficient because G1/S boundary cells and early S-phase cells have overlapping DNA content.[1][2]

The Gold Standard: Dual-parameter flow cytometry using EdU (5-ethynyl-2'-deoxyuridine) and FxCycle/PI .[1][2]

Why EdU over BrdU?
  • BrdU: Requires acid denaturation (HCl) to expose the epitope for the antibody. This destroys protein epitopes (like GFP or surface markers) and degrades DNA quality.[1][2]

  • EdU: Uses "Click Chemistry" (copper-catalyzed azide-alkyne cycloaddition).[1][2][11][14][15] It is small, fast, and requires no denaturation , preserving cell morphology and multiplexing capabilities.[18]

Protocol: Dual-Pulse S-Phase Analysis

Objective: Validate S-phase arrest by measuring active DNA synthesis (EdU) against Total DNA Content (PI).

Reagents:
  • EdU (10 mM stock in DMSO)[1][2]

  • Click-iT Reaction Buffer (CuSO4, Fluorescent Azide, Ascorbic Acid)[1][2]

  • Fixation Buffer (4% Paraformaldehyde)[1][2]

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)[1][2]

  • RNase A

  • Propidium Iodide (PI)[1][2]

Step-by-Step Workflow:
  • Treatment: Treat cells with inhibitor (e.g., Aphidicolin 2

    
    g/mL) for the designated time.[1][2]
    
  • The "Pulse" (Self-Validation Step):

    • 30 minutes before harvesting, add EdU (final conc. 10

      
      M) directly to the media containing the inhibitor.[1]
      
    • Logic: If the inhibitor is working, EdU incorporation should be zero . If cells are "leaking" through the block, they will be EdU+.

  • Harvest: Trypsinize, wash with PBS + 1% BSA.

  • Fixation: Resuspend in 100

    
    L 4% PFA for 15 min at room temp. Wash with PBS.[1][2]
    
  • Permeabilization: Resuspend in 100

    
    L 0.1% Triton X-100 for 15 min.
    
  • Click Reaction:

    • Prepare reaction cocktail: PBS + CuSO4 + Fluorescent Azide (e.g., Alexa 488) + Ascorbic Acid (Add Ascorbic acid last to trigger catalysis).[1][2]

    • Incubate 30 min in dark.

  • DNA Stain: Wash cells. Resuspend in PBS containing RNase A (100

    
    g/mL) and PI (50 
    
    
    
    g/mL). Incubate 30 min.
  • Acquisition: Flow Cytometer (Linear scale for PI, Log scale for EdU).

Workflow Visualization

EdUWorkflow Culture Cell Culture (+ Inhibitor) Pulse EdU Pulse (30 min) Culture->Pulse Validation Fix Fixation (4% PFA) Pulse->Fix Harvest Perm Permeabilization (Triton X-100) Fix->Perm Click Click Reaction (CuSO4 + Azide) Perm->Click Labeling Stain DNA Stain (PI + RNase) Click->Stain Flow Flow Cytometry Analysis Stain->Flow Data

Figure 2: EdU Click Chemistry Workflow for S-phase validation.

Part 4: Troubleshooting & Optimization

Problem 1: "S-Phase Catastrophe" (High Sub-G1 population)

  • Cause: Prolonged arrest with HU or Aphidicolin (>24h) causes replication fork collapse.[1][2]

  • Solution: Limit synchronization blocks to 12-16 hours. If longer inhibition is needed, use a "release and catch" method (wash out, let cells recover for 8h, then re-block).[1][2]

Problem 2: Incomplete Arrest (EdU positive cells remain)

  • Cause: Drug degradation or insufficient concentration.[1][2]

  • Solution:

    • HU degrades in media at 37°C (half-life ~3-4h).[1][2] Replenish media every 4-6 hours for long-term experiments.

    • Aphidicolin is stable but sticky (hydrophobic).[1][2] Ensure plasticware does not absorb the compound.

Problem 3: Cytotoxicity in Control Samples

  • Cause: DMSO toxicity.[1][2]

  • Solution: Many of these inhibitors (Aphidicolin, XL413) are dissolved in DMSO.[1][2] Ensure final DMSO concentration is <0.1%.[1][2] Always run a "Vehicle Control" (DMSO only).[1][2]

References

  • Krokan, H., et al. (1981).[1][2][19] "Aphidicolin inhibits DNA synthesis by DNA polymerase alpha and isolated nuclei by a similar mechanism."[1][19] Nucleic Acids Research.[1][2][19] Link

  • Vesela, E., et al. (2017).[1][2] "Hydroxyurea—The Good, the Bad and the Ugly." Biomolecules.[1][2][4][5][6][9][13][18][19][20] Link

  • Koltun, I.V., et al. (2014).[1][2] "The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines."[1][2][21] PLOS ONE. Link

  • Salic, A., & Mitchison, T.J. (2008).[1][2] "A chemical method for fast and sensitive detection of DNA synthesis in vivo." Proceedings of the National Academy of Sciences (PNAS). Link[1][2]

  • Mini, E., et al. (2006).[1][2] "Cellular pharmacology of gemcitabine." Annals of Oncology. Link

  • Thermo Fisher Scientific. "BrdU and EdU Double Staining Protocol." Link

Sources

The Chemistry and Application of α-Bromoamide Derivatives: A Technical Guide for Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Resurgence of Covalent Modulators and the Central Role of the α-Bromoamide Moiety

In the landscape of modern drug discovery and chemical biology, the strategic deployment of covalent inhibitors has witnessed a remarkable renaissance.[1] This resurgence is driven by the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins that have shallow binding pockets or are part of dynamic complexes.[2] Central to this revival is the diverse toolkit of electrophilic "warheads" that can be appended to a ligand to form a covalent bond with a target protein. Among these, the α-bromoamide moiety has emerged as a versatile and tunable electrophile, offering a unique combination of reactivity and synthetic accessibility.

This technical guide provides an in-depth exploration of the chemical properties of α-bromoamide derivatives, tailored for researchers, medicinal chemists, and drug development professionals. Moving beyond a simple recitation of facts, this guide, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, provides validated protocols, and grounds key concepts in authoritative literature. Our goal is to equip you not only with the "what" and "how" but, more importantly, the "why," enabling you to harness the full potential of this important chemical entity in your research endeavors.

The α-Bromoamide Core: Structure, Electronic Properties, and Inherent Reactivity

An α-bromoamide is characterized by a bromine atom attached to the carbon atom adjacent to the amide carbonyl group.[3] This specific arrangement of atoms imparts a unique set of electronic properties that govern its reactivity.

  • Electrophilicity of the α-Carbon: The electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom renders the α-carbon electrophilic and susceptible to nucleophilic attack.[3]

  • Acidity of α-Protons: The presence of the bromine atom and the carbonyl group increases the acidity of the α-protons, facilitating their removal by a base to form an enolate or related intermediate.[3]

  • The Amide Bond: The resonance stabilization of the amide bond influences the overall conformation and reactivity of the molecule.

These fundamental properties make α-bromoamides valuable intermediates in a variety of chemical transformations, acting as both alkylating agents and precursors to other functional groups.

Synthesis of α-Bromoamide Derivatives: A Practical Guide

The synthesis of α-bromoamides can be broadly categorized into two main approaches: bromination of a pre-formed amide or amidation of an α-bromo carboxylic acid derivative. The choice of method depends on the desired substitution pattern, scale, and stereochemical requirements.

α-Bromination of Amides

Direct bromination of an amide at the α-position is a common and effective method.

For amides with available α-hydrogens, free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is a widely used technique.[3][4]

Mechanism of Free-Radical Bromination: The reaction proceeds through a classic chain mechanism involving initiation, propagation, and termination steps.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) 2 R• 2 R• Initiator->2 R• Heat or Light R• R• Br• Br• R•->Br• NBS Amide Amide Substrate Amide_Radical α-Amido Radical Amide->Amide_Radical + Br•, - HBr alpha_Bromoamide α-Bromoamide Product Amide_Radical->alpha_Bromoamide + NBS, - Succinimidyl_Radical Br•_1 Br• Br2 Br2 Br•_1->Br2 + Br• Br•_2 Br• Amide_Radical_1 Amide Radical Dimer Dimer Amide_Radical_1->Dimer + Amide Radical

Caption: Free-radical bromination of amides using NBS.

Experimental Protocol: Synthesis of 2-Bromo-N-phenylacetamide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-phenylacetamide (10 mmol) in carbon tetrachloride (50 mL).

  • Addition of Reagents: Add N-bromosuccinimide (11 mmol) and a catalytic amount of benzoyl peroxide (0.5 mmol).

  • Reaction Conditions: Heat the mixture to reflux under irradiation with a 250W lamp for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with a saturated sodium thiosulfate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

The Hell-Volhard-Zelinsky Reaction

While classic for carboxylic acids, the principles of the Hell-Volhard-Zelinsky (HVZ) reaction can be adapted for the synthesis of α-bromoamides. The carboxylic acid is first converted to an acyl bromide, which then undergoes enolization and bromination. The resulting α-bromoacyl bromide can then be reacted with an amine to yield the desired α-bromoamide.[4]

HVZ_Amide_Synthesis Carboxylic_Acid R-CH2-COOH Acyl_Bromide R-CH2-COBr Carboxylic_Acid->Acyl_Bromide PBr3 Enol Enol Intermediate Acyl_Bromide->Enol Tautomerization alpha_Bromoacyl_Bromide R-CH(Br)-COBr Enol->alpha_Bromoacyl_Bromide Br2 alpha_Bromoamide R-CH(Br)-CONR2 alpha_Bromoacyl_Bromide->alpha_Bromoamide 2 R2NH

Caption: Synthesis of α-bromoamides via the Hell-Volhard-Zelinsky reaction.

Synthesis of Chiral α-Bromoamides

The synthesis of enantiomerically pure α-bromoamides is crucial for their application as chiral building blocks and in the development of stereospecific drugs.

Experimental Protocol: Synthesis of (S)-2-Bromo-N-benzyl-propanamide from L-Alanine

  • Diazotization-Bromination: To a solution of L-alanine (10 mmol) and potassium bromide (30 mmol) in 2.5 M HBr (20 mL) at 0 °C, add a solution of sodium nitrite (12 mmol) in water (5 mL) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Extraction: Extract the resulting (S)-2-bromopropanoic acid with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Acyl Chloride Formation: To the crude (S)-2-bromopropanoic acid, add thionyl chloride (15 mmol) and a catalytic amount of DMF. Heat the mixture at 60 °C for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting (S)-2-bromopropanoyl chloride in dichloromethane (20 mL) and cool to 0 °C. Add a solution of benzylamine (22 mmol) in dichloromethane (10 mL) dropwise. Stir the reaction at room temperature overnight.

  • Purification: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel.[5]

Reactivity of α-Bromoamides: A Mechanistic Perspective

The reactivity of α-bromoamides is dominated by two primary pathways: nucleophilic substitution at the α-carbon and radical-mediated reactions.

Nucleophilic Substitution (SN2) Reactions

The electrophilic α-carbon is susceptible to attack by a wide range of nucleophiles, proceeding via an SN2 mechanism.[6][7] This reaction is a cornerstone of the synthetic utility of α-bromoamides, allowing for the introduction of diverse functionalities.

SN2_Reaction Reactants Nu:⁻ + R-CH(Br)-CONH2 Transition_State [Nu---CH(R)(CONH2)---Br]⁻‡ Reactants->Transition_State Backside Attack Products Nu-CH(R)-CONH2 + Br⁻ Transition_State->Products Inversion of Stereochemistry

Caption: Generalized SN2 reaction of an α-bromoamide with a nucleophile.

Common nucleophiles include:

  • Amines: To form α-amino amides.

  • Thiolates: To form α-thio amides.

  • Azides: To form α-azido amides, which can be further reduced to α-amino amides.[8]

  • Carboxylates: To form α-acyloxy amides.

  • Enolates: For carbon-carbon bond formation.

Causality in Experimental Design: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Radical Reactions

The carbon-bromine bond in α-bromoamides can undergo homolytic cleavage to generate an α-amido radical. This can be initiated by photolysis, radical initiators, or single-electron transfer (SET) from a photocatalyst or a metal complex.[5][9] These highly reactive intermediates can participate in a variety of transformations.

A notable application is the atom transfer radical addition (ATRA) to alkenes, which can be used to synthesize γ-lactams, a common motif in pharmaceuticals.[5][9]

ATRA_Cyclization alpha_Bromoamide α-Bromoamide alpha_Amido_Radical α-Amido Radical alpha_Bromoamide->alpha_Amido_Radical Initiator (e.g., light, photocatalyst) Adduct_Radical Radical Adduct alpha_Amido_Radical->Adduct_Radical + Alkene gamma_Lactam γ-Lactam Adduct_Radical->gamma_Lactam Intramolecular Cyclization & Rearrangement PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism Target_Ligand Target Ligand with Linker Attachment Point PROTAC PROTAC Target_Ligand->PROTAC Amide Coupling E3_Ligase_Ligand E3 Ligase Ligand with Linker E3_Ligase_Ligand->PROTAC e.g., using an α-bromoamide as a reactive handle Ternary_Complex Ternary_Complex PROTAC->Ternary_Complex + Target Protein + E3 Ligase Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Ubiquitination Degradation Degradation Ubiquitination->Degradation Proteasomal Degradation

Caption: Role of amide bond formation in PROTAC synthesis and the subsequent cellular degradation pathway.

α-Bromoamides in Chemical Biology and Proteomics

The reactivity of α-bromoamides makes them excellent probes for activity-based protein profiling (ABPP) and target identification. An α-bromoamide can be incorporated into a probe molecule that also contains a reporter tag (e.g., biotin or a fluorophore). When the probe binds to its target protein, the α-bromoamide moiety reacts with a nearby nucleophilic residue, leading to covalent labeling of the protein. The tagged protein can then be isolated and identified using mass spectrometry-based proteomics.

Experimental Workflow: Target Identification using an α-Bromoamide Probe

  • Probe Synthesis: Synthesize a probe molecule containing the α-bromoamide warhead, a linker, and a biotin tag.

  • Cell Lysate Incubation: Incubate the probe with a cell lysate or live cells to allow for covalent labeling of target proteins.

  • Affinity Purification: Lyse the cells (if necessary) and use streptavidin-coated beads to pull down the biotin-labeled proteins.

  • On-Bead Digestion: Wash the beads to remove non-specifically bound proteins and then digest the captured proteins with trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to a control.

Spectroscopic Characterization of α-Bromoamides

Standard spectroscopic techniques are used to characterize and confirm the structure of α-bromoamide derivatives.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch (for primary and secondary amides): Typically appears in the region of 3100-3500 cm⁻¹. Primary amides will show two bands. * C=O Stretch: A strong absorption in the range of 1630-1680 cm⁻¹. * C-Br Stretch: Usually a weak to medium absorption in the fingerprint region (below 800 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a characteristic doublet (M and M+2 peaks) with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. [10] * Fragmentation: Common fragmentation patterns include α-cleavage (cleavage of the bond between the carbonyl carbon and the α-carbon) and loss of a bromine radical. [11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the α-carbon typically appears as a multiplet in the range of 4.0-5.0 ppm, shifted downfield due to the deshielding effects of the bromine and carbonyl group.

    • ¹³C NMR: The α-carbon signal appears in the range of 30-50 ppm.

Conclusion and Future Perspectives

α-Bromoamide derivatives represent a class of compounds with significant and expanding utility in organic synthesis, medicinal chemistry, and chemical biology. Their tunable reactivity, synthetic accessibility, and ability to act as effective covalent modifiers have solidified their position as a key tool for researchers. As our understanding of covalent drug design and targeted protein degradation continues to evolve, we can anticipate the development of even more sophisticated and selective α-bromoamide-based molecules for therapeutic and research applications. The continued exploration of new synthetic methodologies, particularly for the stereoselective synthesis of complex α-bromoamides, will undoubtedly open new avenues for innovation in these exciting fields.

References

  • Péczka, N., Orgován, Z., & Keserű, G. M. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 361-374. [Link] [3][9][13][14][15]2. Fiveable. (2025, September 15). Alpha-Brominated Amide Definition. [Link] [3]3. Vedantu. (n.d.). Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

  • Treacy, S. M., Vaz, D. R., Noman, S., Tard, C., & Rovis, T. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(6), 1569-1574. [Link] [5][9]5. Ishihara, J., et al. (2018). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry, 16(44), 8529-8533. [Link]

  • Morsch, L. A., et al. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link] [4]7. Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms. [Link] [6]8. da Silva Gomes, R., & Corey, E. J. (2019). A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Journal of the American Chemical Society, 141(51), 20058-20061. [Link] [8]9. Kaddour, H., et al. (2026, February 12). Development of a Synthesis Route for Chiral α-Amidophosphonates with Enhanced Optical Purity. ACS Omega. [Link] [5]10. Chemistry LibreTexts. (2021, December 15). 7.2: SN2 Reaction Mechanism, Energy Diagram and Stereochemistry. [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • BYJU'S. (2020, February 10). SN2 Reaction Mechanism. [Link] [7]14. Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC medicinal chemistry, 11(8), 876-886. [Link] [1]15. Gehringer, M., & Laufer, S. A. (2022). Current Developments in Covalent Protein Kinase Inhibitors. CHIMIA International Journal for Chemistry, 76(5), 435-442. [Link]

  • Weng, H., et al. (2023). Recent Advances in Covalent Drug Discovery. Pharmaceuticals, 16(5), 663. [Link] [2]17. Google Patents. (n.d.). US4663481A - Preparation of bromoacetamides.

  • ResearchGate. (n.d.). Free radical generated mechanism for the synthesis of amides. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

  • Organic Chemistry. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. [Link]

  • ResearchGate. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved from [Link]

  • Burke, D. (2020, August 18). Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link] [11]27. Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link] 28. Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 3-[(2-Bromopropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-S3BPAB-20260222 Version: 1.0 For Research Use Only.

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-[(2-Bromopropanoyl)amino]benzamide, a valuable bifunctional building block in medicinal chemistry and drug development. This compound serves as a key intermediate, particularly in the design of covalent inhibitors and targeted protein degraders, owing to its reactive α-bromo amide moiety and the versatile benzamide scaffold. The described procedure details a robust and scalable N-acylation reaction, offering guidance on reagent handling, reaction optimization, work-up, purification, and analytical characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high purity of the final product.

Introduction

3-[(2-Bromopropanoyl)amino]benzamide is a molecule of significant interest in contemporary drug discovery. The α-bromo amide functional group acts as a moderately reactive electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This characteristic makes it an ideal fragment for developing covalent inhibitors. Furthermore, the benzamide portion of the molecule can be readily modified, allowing for its incorporation into more complex molecular architectures like PROTACs (Proteolysis Targeting Chimeras). A reliable and well-characterized synthetic route is therefore essential for researchers in this field.[1]

The synthesis described herein is based on the nucleophilic acyl substitution reaction between 3-aminobenzamide and an activated 2-bromopropanoic acid derivative. This method is widely applicable for the formation of amide bonds and provides a direct route to the target compound.

Reaction Scheme & Mechanism

The synthesis proceeds via a standard N-acylation of the primary aromatic amine of 3-aminobenzamide with 2-bromopropionyl bromide.

Overall Reaction:

3-Aminobenzamide + 2-Bromopropionyl Bromide → 3-[(2-Bromopropanoyl)amino]benzamide + Triethylamine Hydrobromide

Mechanism: The reaction is a nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 3-aminobenzamide attacks the electrophilic carbonyl carbon of 2-bromopropionyl bromide.

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the bromide ion, which is an excellent leaving group.

  • Deprotonation: The added base, triethylamine (TEA), deprotonates the newly formed amide's nitrogen, neutralizing the generated hydrobromic acid (HBr) and driving the reaction to completion. The choice of a non-nucleophilic organic base like TEA is critical to prevent it from competing with the primary amine in attacking the acyl bromide.

Materials and Reagents

Table 1: Reagent Specifications & Quantities
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/VolumeSupplier/Purity
3-AminobenzamideC₇H₈N₂O136.1510.01.01.36 g≥98%
2-Bromopropionyl BromideC₃H₄Br₂O215.8710.51.051.30 mL (d=1.75)>98.0%
Triethylamine (TEA)C₆H₁₅N101.1912.01.21.67 mL (d=0.726)≥99.5%, Anhydrous
Dichloromethane (DCM)CH₂Cl₂84.93--50 mLAnhydrous, ≥99.8%
1M Hydrochloric Acid (HCl)HCl36.46--2 x 20 mLAqueous Solution
Sat. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01--2 x 20 mLAqueous Solution
Brine (Sat. NaCl)NaCl58.44--1 x 20 mLAqueous Solution
Anhydrous Sodium SulfateNa₂SO₄142.04--~5 gGranular

Safety Precautions

Hazard Identification and Personal Protective Equipment (PPE):

  • 2-Bromopropionyl Bromide: HIGHLY CORROSIVE, LACHRYMATOR, AND MOISTURE SENSITIVE. Causes severe skin burns and eye damage.[2][3][4] Harmful if swallowed. Reacts with water to produce HBr gas. ALWAYS handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and chemical splash goggles with a face shield.[4]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes skin and eye irritation.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin and eye damage.

Engineering Controls: All steps of this procedure must be performed in a well-ventilated chemical fume hood.[4] An eyewash station and safety shower must be readily accessible.[4]

Waste Disposal: Dispose of all chemical waste, including organic and aqueous layers from the workup, according to institutional and local environmental regulations. Contaminated materials should be treated as hazardous waste.

Detailed Experimental Protocol

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzamide (1.36 g, 10.0 mmol).

  • Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Add triethylamine (1.67 mL, 12.0 mmol) to the solution via syringe.

  • Place the flask in an ice/water bath and cool the solution to 0 °C with stirring. Causality: Cooling the reaction mixture is crucial to control the exothermic nature of the acylation reaction, minimizing potential side reactions and degradation.

Acylation Reaction
  • Using a syringe, add 2-bromopropionyl bromide (1.30 mL, 10.5 mmol) dropwise to the cooled, stirring solution over 10-15 minutes. A slight excess (1.05 eq) of the acylating agent ensures complete consumption of the starting amine.

  • Upon addition, a white precipitate (triethylamine hydrobromide) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-3 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes.

Aqueous Work-up
  • Pour the reaction mixture into a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of 1M HCl (to remove excess triethylamine).

    • 20 mL of 1M HCl.

    • 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 20 mL of saturated NaHCO₃ solution.

    • 20 mL of brine (to remove bulk water).

    • Rationale: This series of aqueous washes is designed to systematically remove unreacted reagents and byproducts, simplifying the final purification step.[5]

  • Drain the lower organic layer into a clean Erlenmeyer flask.

  • Add anhydrous sodium sulfate (~5 g), swirl, and let it stand for 15 minutes to dry the organic layer.

Purification
  • Filter the dried organic solution to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

  • The crude product can be purified by either recrystallization or flash column chromatography.

    • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under high vacuum.

    • Flash Column Chromatography: If the product is not sufficiently pure after recrystallization, perform chromatography on silica gel using a gradient elution, starting from 30% ethyl acetate in hexanes and gradually increasing the polarity.[5]

Visualization of Workflow

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents Dissolve 3-Aminobenzamide and TEA in Anhydrous DCM Cooling Cool to 0 °C Reagents->Cooling Addition Dropwise Addition of 2-Bromopropionyl Bromide Cooling->Addition Stir Warm to RT Stir for 2-3h Addition->Stir Wash Aqueous Washes (HCl, NaHCO₃, Brine) Stir->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Analyze Characterization (NMR, MS, MP) Purify->Analyze

Caption: High-level workflow for the synthesis of 3-[(2-Bromopropanoyl)amino]benzamide.

Characterization and Expected Results

The final product should be a white to off-white solid.

  • Yield: Typical yields after purification range from 75-85%.

  • Melting Point (MP): Literature values should be consulted for comparison.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~10.5 (s, 1H, -NH-CO-), ~8.2 (t, 1H, Ar-H), ~7.9 (m, 2H, -CONH₂ and Ar-H), ~7.6 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~4.8 (q, 1H, -CH(Br)-), ~1.8 (d, 3H, -CH₃). Note: Chemical shifts are approximate and should be confirmed. The benzamide protons (-CONH₂) may appear as two broad singlets.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Expected peaks around δ 168 (amide C=O), 166 (amide C=O), aromatic carbons (120-140), 50 (-CH(Br)-), 22 (-CH₃).

  • Mass Spectrometry (ESI+):

    • Calculated for C₁₀H₁₁BrN₂O₂ [M+H]⁺: m/z 271.01, 273.01 (characteristic isotopic pattern for bromine).

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure reagents are anhydrous. Extend reaction time or slightly increase the equivalents of acyl bromide.
Product loss during work-up.Avoid vigorous shaking in the separatory funnel to prevent emulsion formation. Ensure pH is correct during washes.
Impure Product Unreacted starting material.Improve the efficiency of aqueous washes. Use 1M HCl to thoroughly remove 3-aminobenzamide if present.[5]
Di-acylation or other side products.Ensure slow, dropwise addition of the acyl bromide at 0 °C to maintain reaction control.
Oily Product Residual solvent or impurities.Ensure the product is thoroughly dried under high vacuum. If it persists, re-purify using column chromatography.[5]

References

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis. Retrieved February 22, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved February 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved February 22, 2026, from [Link]

  • PubMed. (2007, December 15). 3-(2'-Bromopropionylamino)-benzamides as novel S-phase arrest agents. Retrieved February 22, 2026, from [Link]

Sources

Troubleshooting & Optimization

Navigating the Labyrinth of Aqueous Chemistry: A Technical Guide to Preventing α-Bromoamide Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into the challenges and solutions surrounding the hydrolytic instability of α-bromoamides in aqueous media. As reactive electrophiles, α-bromoamides are invaluable tools in bioconjugation, proteomics, and the development of targeted covalent inhibitors. However, their susceptibility to hydrolysis can compromise experimental outcomes and the stability of resulting conjugates. This resource offers a structured approach to understanding and mitigating this critical issue.

Troubleshooting & FAQs: Your First Line of Defense

This section addresses common issues encountered during experiments involving α-bromoamides in aqueous environments.

Question: My conjugation reaction with an α-bromoamide is showing low efficiency. What are the likely causes?

Answer: Low conjugation efficiency is a frequent problem and is often multifactorial. The primary suspect is the premature hydrolysis of your α-bromoamide. Before reacting with your target nucleophile (e.g., a cysteine thiol), the electrophilic α-carbon is susceptible to attack by water or hydroxide ions, rendering it inactive. Other contributing factors can include incorrect pH, suboptimal buffer choice, or issues with the nucleophilicity of your target molecule.

Question: I'm observing a significant drop in the concentration of my α-bromoamide stock solution over a short period. How can I improve its stability?

Answer: The stability of your stock solution is paramount. For maximal longevity, prepare stock solutions in an anhydrous water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[1]. Store these stocks at -20°C or -80°C. When preparing to use the stock, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can initiate hydrolysis. It is best practice to prepare fresh aqueous working solutions for each experiment.

Question: What is the optimal pH range for working with α-bromoamides to minimize hydrolysis while ensuring reactivity with my target?

Answer: This is a critical balancing act. The rate of hydrolysis for haloacetamides generally increases with pH[2]. However, the desired reaction, such as the alkylation of a cysteine thiol, is often more efficient at a slightly alkaline pH where the target thiol is deprotonated to the more nucleophilic thiolate anion. A common compromise is to work within a pH range of 7.0-8.0. It is crucial to perform pH optimization studies for your specific system to find the sweet spot that maximizes conjugation efficiency while minimizing hydrolysis.

Question: Can the choice of buffer impact the stability of my α-bromoamide?

Answer: Absolutely. Buffers containing nucleophilic species should be avoided as they can directly react with the α-bromoamide. For example, buffers containing primary or secondary amines (e.g., Tris) can compete with your target molecule. Phosphate and borate buffers are generally considered more inert and are good starting points for your experiments[3][4]. Always check for potential reactivity between your buffer components and the α-bromoamide.

The Underpinnings of Instability: Key Mechanisms of Hydrolysis

Understanding the mechanisms of α-bromoamide hydrolysis is fundamental to designing effective preventative strategies. The primary pathway for degradation in aqueous media is nucleophilic attack on the electrophilic α-carbon. This can be catalyzed by either acid or, more significantly under typical biological conditions, by base (hydroxide ions).

Base-Catalyzed Hydrolysis of an α-Bromoamide

Under neutral to basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Base-Catalyzed Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Displacement Bromoamide α-Bromoamide (R-C(O)NH-CH(Br)-R') Hydroxide Hydroxide Ion (OH⁻) TransitionState SN2 Transition State Bromoamide->TransitionState Hydroxide->TransitionState AlphaHydroxyamide α-Hydroxyamide (R-C(O)NH-CH(OH)-R') TransitionState->AlphaHydroxyamide Bromide Bromide Ion (Br⁻) TransitionState->Bromide Inversion of Stereochemistry

Caption: Base-catalyzed hydrolysis of an α-bromoamide via an SN2 mechanism.

In this mechanism, the hydroxide ion attacks the carbon atom bearing the bromine. This leads to a transient pentacoordinate transition state. Subsequently, the bromide ion is displaced, resulting in the formation of an α-hydroxyamide and a bromide ion. This product is no longer reactive towards the intended nucleophilic target.

Proactive Measures: A Toolkit of Preventative Strategies

A multi-pronged approach is often necessary to effectively prevent the hydrolysis of α-bromoamides. The following sections detail key strategies and provide actionable protocols.

Rigorous pH Control

Maintaining a stable and appropriate pH is the most critical factor in minimizing hydrolysis.

Experimental Protocol: Establishing and Maintaining Optimal pH

  • Buffer Selection: Choose a non-nucleophilic buffer system with a pKa close to your desired working pH. Phosphate-buffered saline (PBS) or borate buffers are common choices[3][4].

  • pH Verification: Always verify the pH of your final reaction mixture after the addition of all components, including your α-bromoamide stock solution (which may be acidic or basic depending on its preparation).

  • pH Optimization Study:

    • Prepare a series of buffers across a pH range (e.g., 6.5, 7.0, 7.5, 8.0).

    • Set up parallel reactions in each buffer, keeping all other parameters constant.

    • Monitor the reaction progress over time using an appropriate analytical method (e.g., LC-MS, HPLC) to quantify both the desired conjugate and the hydrolyzed α-bromoamide.

    • Plot the formation of the product and the disappearance of the starting material against pH to identify the optimal condition.

Temperature Management

Hydrolysis reactions, like most chemical reactions, are accelerated at higher temperatures.

Recommendation: Whenever possible, conduct your experiments at reduced temperatures. While room temperature is often convenient, performing reactions at 4°C can significantly slow the rate of hydrolysis. However, be aware that the rate of your desired reaction will also decrease, potentially requiring longer incubation times. An Arrhenius plot, which relates the reaction rate constant to temperature, can be used to quantify this temperature dependence[3].

The Power of Co-solvents

Reducing the concentration of water in the reaction medium is a direct way to decrease the rate of hydrolysis. This can be achieved by incorporating water-miscible organic co-solvents.

Experimental Protocol: Utilizing Co-solvents for Enhanced Stability

  • Co-solvent Selection: Anhydrous DMSO and DMF are excellent choices as they are good solvents for many organic molecules and are miscible with water[1][5].

  • Determining the Optimal Co-solvent Ratio:

    • Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 10%, 25%, 50% DMSO in PBS).

    • Ensure your target molecule remains soluble and active in the chosen co-solvent mixture. Some proteins may denature at high concentrations of organic solvents.

    • Perform your reaction in each co-solvent mixture and analyze the outcome as described in the pH optimization protocol.

  • Execution: When setting up the reaction, add the co-solvent to the aqueous buffer before introducing the α-bromoamide.

Workflow_for_Stabilization cluster_planning Experimental Design cluster_optimization Optimization cluster_execution Execution & Analysis A Define Reaction (Target, α-Bromoamide) B Select Non-nucleophilic Buffer A->B C Consider Co-solvent (e.g., DMSO) A->C D pH Optimization (e.g., pH 6.5-8.0) B->D F Co-solvent Titration (e.g., 10-50%) C->F E Temperature Control (e.g., 4°C vs. RT) G Prepare Fresh Reagents E->G H Monitor Reaction (LC-MS, HPLC) G->H I Analyze Data & Determine Optimal Conditions H->I

Caption: A generalized workflow for developing a robust experimental protocol to minimize α-bromoamide hydrolysis.

The Role of Protecting Groups

In some instances, particularly in multi-step syntheses, it may be feasible to protect the amide nitrogen. This can alter the electronic properties of the molecule and potentially reduce the susceptibility of the α-carbon to nucleophilic attack. Common amine protecting groups include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Z), and 9-Fluorenylmethyloxycarbonyl (Fmoc)[6][7]. The selection of a protecting group depends on the overall synthetic strategy and the compatibility of its removal conditions with the rest of the molecule. This is an advanced strategy and should be considered in the context of a broader synthetic campaign.

Comparative Stability Data: A Quantitative Look

The stability of an α-bromoamide is highly dependent on the experimental conditions. The following table provides a conceptual framework for how different factors influence the rate of hydrolysis. Note: The specific rate constants are illustrative and will vary depending on the exact structure of the α-bromoamide and the composition of the reaction medium.

ConditionpHTemperature (°C)Co-solvent (% v/v)Illustrative Half-life (t1/2)
A (Suboptimal) 8.5370% (Aqueous)Minutes
B (Improved) 7.4250% (Aqueous)Hours
C (Optimized) 7.440% (Aqueous)Many Hours
D (Highly Optimized) 7.4425% DMSODays

This table highlights the synergistic effect of controlling multiple parameters. By moving from suboptimal conditions (higher pH and temperature) to a highly optimized protocol (controlled pH, low temperature, and the use of a co-solvent), the stability of the α-bromoamide can be dramatically enhanced.

Conclusion: A Pathway to Success

The hydrolytic instability of α-bromoamides in aqueous media presents a significant, but manageable, challenge. By understanding the underlying chemical mechanisms and implementing a systematic approach to experimental design, researchers can significantly improve the reliability and efficiency of their work. Rigorous control of pH and temperature, coupled with the judicious use of co-solvents, forms the cornerstone of a successful strategy. This guide provides the foundational knowledge and practical protocols to empower you to navigate the complexities of α-bromoamide chemistry and achieve your research objectives.

References

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Ding, S., et al. (2018). Rapid degradation of brominated and iodinated haloacetamides with sulfite in drinking water: Degradation kinetics and mechanisms. Water Research, 143, 325-333. [Link]

  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Wikipedia contributors. (2024, February 18). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Brocklehurst, K., & Dixon, H. B. (1977). The pH-dependence of second-order rate constants of enzyme modification may provide free-reactant pKa values. Biochemical Journal, 167(3), 859–862. [Link]

  • BenchChem. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers.
  • Brown, R. S., et al. (1992). Recent perspectives concerning the mechanism of H+- and OH−-promoted amide hydrolysis. Accounts of Chemical Research, 25(11), 481–487. [Link]

  • Kühn, B., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 915–923. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • International Journal of Advanced Research in Chemical Science (IJARCS). (2021).
  • The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
  • Chemistry LibreTexts. (2019, June 5). 7.4: Kinetics.
  • Sigma-Aldrich. (n.d.). 2-Bromoacetamide.
  • European Food Safety Authority. (2025, June 24).
  • Unacademy. (n.d.). SECOND ORDER REACTIONS.
  • Jones, M. M., & Williams, J. M. J. (1998). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Chemical Communications, (22), 2519-2520. [Link]

  • Balasubramaniyan, P., & Balasubramaniyan, V. (1973). Kinetic studies in ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (11), 1673-1676.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.
  • Oliveto, E. P., & Gerold, C. (1953). N-BROMOACETAMIDE. Organic Syntheses, 33, 11.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69632, 2-Bromoacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, February 13). 6.2.3.
  • NIST. (n.d.). 2-Bromoacetamide. In NIST Chemistry WebBook.
  • Błasiak, E., et al. (2014). Elucidation of the Water–DMSO Mixing Process Based on an IR Study. The Journal of Physical Chemistry B, 118(16), 4434–4442.
  • Málek, J. (2021). Modified Arrhenius Equation in Materials Science, Chemistry and Biology. Molecules, 26(23), 7162. [Link]

  • ChemicalBook. (n.d.). 2-BROMOACETAMIDE.
  • Park, C. H., & Poutsma, M. L. (1969). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of the American Chemical Society, 91(25), 7148–7154.
  • BenchChem. (n.d.).
  • U.S. Environmental Protection Agency. (2020, April 20). Development of analytical methods for the detection and quantification of onium photoacid generator cations and their.
  • Reddy, G. V., & Miller, B. L. (2014). Effect of Substituents and Stability of Transient Aluminum-Aminals in the Presence of Nucleophiles. ACS Omega, 2(11), 7859–7864.
  • Nagib, D. A., & MacMillan, D. W. C. (2014). Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. Journal of the American Chemical Society, 136(41), 14389–14392.
  • Schwarzer, A., & Stapf, M. (2024). 2-Bromoacetamide.
  • Lonsdale, R., et al. (2021). Combined Theoretical and Experimental Study to Unravel the Differences in Promiscuous Amidase Activity of Two Nonhomologous Enzymes.
  • Vishnyakov, A., & Lyubartsev, A. P. (2018). Molecular dynamics simulations of a DMSO/water mixture using the AMBER force field. Journal of Molecular Modeling, 24(7), 183.
  • Fayer, M. D., et al. (2012). Water dynamics in water/DMSO binary mixtures. The Journal of Chemical Physics, 136(18), 184503.
  • van der Spoel, D., & Berendsen, H. J. C. (1997). Competing interactions contributing to alpha-helical stability in aqueous solution. Biophysical Journal, 72(5), 2032–2041.
  • Marcus, Y. (1999). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. Journal of Solution Chemistry, 28(3), 321–339.
  • Wang, Y., et al. (2021). DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. Organic & Biomolecular Chemistry, 19(36), 7888-7892.
  • Reddy, T. S., et al. (2022). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances, 12(48), 31215-31224.
  • Li, J., et al. (2023). Identification of degradation products of brivaracetam using liquid chromatography quadrupole time‐of‐flight tandem mass spectrometry: Degradation pathway elucidation.
  • Chen, Y.-H., et al. (2023). Real time monitoring and evaluation of the inhibition effect of fucoxanthin against α-amylase activity by using QCM-A. Frontiers in Bioengineering and Biotechnology, 10, 1089938.
  • Eastern Michigan University. (n.d.). Synthesis and kinetic analysis of tendamistat-based a-amylase inhibitors. DigitalCommons@EMU.

Sources

Technical Support Center: Benzamide Solubility in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Solubility & Precipitation Issues for Benzamides (e.g., Entinostat, Mocetinostat)

Core Directive: The "Benzamide Paradox"

The Challenge: Benzamides (class: N-substituted benzamides) are critical tools in epigenetics (HDAC inhibitors) and psychiatry (D2 antagonists). However, they present a distinct physicochemical paradox: they possess high lipophilicity (required for membrane permeability) but high crystal lattice energy, making them stubbornly insoluble in aqueous cell culture media.

The Consequence: Users frequently report "crashing out" (precipitation) upon adding DMSO stocks to media. This results in:

  • False Negatives: The cells never receive the effective dose.

  • Cytotoxicity Artifacts: Micro-crystals settle on the cell monolayer, causing physical stress or localized toxicity unrelated to the drug's mechanism.

This guide replaces generic "shake and hope" methods with thermodynamically sound protocols.

Standard Operating Procedure: Stock Preparation

Before introducing the compound to cells, you must master the stock solution. Water is not an option here.[1][2]

Protocol A: The Anhydrous DMSO Standard

Applicable for: Entinostat (MS-275), Mocetinostat (MGCD0103)

Causality: Benzamides require a polar aprotic solvent to disrupt their crystal lattice. DMSO is the gold standard, but moisture is the enemy. Hygroscopic DMSO lowers solubility power, leading to immediate precipitation.

Step-by-Step:

  • Solvent Choice: Use anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Weighing: Weigh the benzamide powder into a glass vial (avoid plastics that may leach plasticizers).

  • Dissolution: Add DMSO to achieve a concentration of 10–25 mM .

    • Note: Entinostat is soluble up to ~50 mM (18.8 mg/mL) in pure DMSO, but keeping stocks at 10 mM prevents crashing during freeze/thaw cycles [1].

  • Mechanical Aid: Vortex for 60 seconds. If the solution remains cloudy, sonicate in a water bath at 37°C for 5–10 minutes.

    • Warning: Do not exceed 40°C. Benzamides are amides and can hydrolyze at high temperatures/pH extremes.

  • Inspection: Hold the vial against a light source. The solution must be crystal-clear.

The Critical Step: Dilution into Media[3]

This is where 90% of experiments fail. Adding a high-concentration DMSO stock directly to a well of aqueous media causes a "solvent shock," forcing the hydrophobic benzamide to aggregate instantly.

Protocol B: The "Intermediate Step" Dilution

Objective: Prevent kinetic precipitation by gradual polarity shift.

  • Prepare the Intermediate: Instead of pipetting 1 µL of stock directly into 1 mL of media (1:1000 dilution), create a 10x working solution .

    • Example: Target is 1 µM. Stock is 10 mM.

    • Dilute Stock 1:100 in culture media containing 10% FBS (Serum proteins bind the drug and act as a buffer against precipitation).

    • Vortex immediately.

  • Final Addition: Add this 10x solution to your cells to reach 1x.

  • Visual Check: Inspect under a microscope (10x objective) after 1 hour. Crystalline debris indicates failure.

Workflow Visualization: Preventing "Crash-Out"

BenzamideDilution cluster_0 Failure Mode cluster_1 Success Mode Stock DMSO Stock (10-50 mM) Direct Direct Spike (1:1000 into Media) Stock->Direct High Shock Inter Intermediate Step (Dilute 1:100 in Media + 10% FBS) Stock->Inter Gradual Polarity Shift Precip Result: Precipitation (Crystal Formation) Direct->Precip Hydrophobic Collapse Equil Protein-Drug Equilibrium Inter->Equil Albumin Binding Final Final Addition (Soluble Dispersion) Equil->Final Add to Cells

Figure 1: Comparison of direct spiking versus intermediate dilution. The intermediate step utilizes serum albumin (FBS) to sequester hydrophobic benzamide molecules, preventing them from aggregating before they disperse.

Advanced Technique: Cyclodextrin Complexation

If DMSO toxicity (see Section 5) is a concern, or if the compound precipitates even with Protocol B, you must use a carrier. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the industry standard for benzamides [2].

Protocol C: HP-β-CD Complexation

Mechanism: The benzamide enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

  • Carrier Stock: Prepare a 20% (w/v) HP-β-CD solution in sterile water or PBS. Filter sterilize (0.22 µm).

  • Drug Addition: Add your benzamide (powder or concentrated DMSO stock) to the cyclodextrin solution.

    • Ratio: Aim for a 1:5 to 1:10 molar ratio (Drug:CD).

  • Agitation: Shake at 200 RPM at 25°C for 24 hours.

  • Usage: Use this complex directly in cell culture. It is non-toxic and prevents precipitation indefinitely.

Biological Safety: DMSO Limits

Researchers often ignore the toxicity of the solvent itself. Benzamides often require higher DMSO concentrations to stay in solution, but this compromises cell health.

Data: DMSO Tolerance by Cell Type [3, 4][3]

Cell TypeMax Safe DMSO (%)Toxicity Symptoms (> Limit)
Primary Neurons 0.1%Apoptosis, neurite retraction
Stem Cells (iPSC/ESC) 0.1%Unwanted differentiation
Sensitive Lines (Jurkat, HL-60) 0.2% - 0.5%Cell cycle arrest (G1 block)
Robust Lines (HeLa, HEK293) 0.5% - 1.0%Membrane permeabilization
Hepatocytes (HepG2) 1.0%Metabolic enzyme induction

Note: If your solubility requires >0.5% DMSO, switch to Protocol C (Cyclodextrins).

Troubleshooting Decision Tree

Use this logic flow to diagnose solubility failures in real-time.

Troubleshooting Start Issue: Compound Precipitates in Media CheckConc Is Final Conc > 100 µM? Start->CheckConc HighConc Yes: Exceeds Solubility Limit CheckConc->HighConc Yes LowConc No: Conc is Low (<10 µM) CheckConc->LowConc No Reduce Action: Reduce Dose or Use Cyclodextrin (Protocol C) HighConc->Reduce CheckSerum Is Media Serum-Free? LowConc->CheckSerum SerumFree Yes: No Albumin Carrier CheckSerum->SerumFree Yes SerumRich No: Media has 10% FBS CheckSerum->SerumRich No AddCarrier Action: Premix with BSA or use Protocol C SerumFree->AddCarrier CheckTemp Was Media Cold (4°C)? SerumRich->CheckTemp ColdMedia Yes: Thermal Shock CheckTemp->ColdMedia Yes WarmMedia Action: Pre-warm Media to 37°C before adding ColdMedia->WarmMedia

Figure 2: Troubleshooting logic for benzamide precipitation. Key variables include concentration limits, lack of serum carriers, and thermal shock.

Frequently Asked Questions (FAQ)

Q: I see needle-like crystals after 24 hours of incubation. What happened? A: This is likely Ostwald Ripening . Small, invisible aggregates formed during the initial addition (Protocol B failure). Over time, these small particles dissolved and redeposited onto larger crystals. Fix: Repeat the experiment using Protocol C (Cyclodextrins) or ensure the initial mixing was rapid and into warm media.

Q: Can I use Ethanol instead of DMSO? A: Generally, No . Benzamides like Entinostat are poorly soluble in ethanol (<1 mg/mL) compared to DMSO (>18 mg/mL) [1]. Ethanol is also more volatile, leading to concentration changes during long incubations.

Q: Will the serum proteins in Protocol B reduce the drug's potency? A: Yes, slightly. This is the Free Drug Hypothesis . Albumin binds the drug, keeping it in solution but lowering the free concentration available to bind the target (HDACs). However, this mimics the in vivo environment (plasma binding) more accurately than serum-free conditions.

References

  • BPS Bioscience. (2023). MS-275 (Entinostat) Datasheet and Solubility Profile. Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[4][5] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Galvao, J., et al. (2014).[6] Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal, 28(3), 1317-1330. Retrieved from [Link]

  • Nikon Instruments. (n.d.). The Cytotoxicity of DMSO in Live-Cell Imaging. Retrieved from [Link]

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Minimizing side reactions in alpha-haloamide synthesis

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in

Core Directive

You are likely here because your LC-MS shows a mess of dimers, acrylamides, or unreacted starting material instead of your clean

The synthesis of



kinetic vs. thermodynamic competition

This guide deconstructs the reaction into controllable variables to ensure the Acylation pathway dominates.

Module 1: The "Self-Alkylation" Problem ( Competition)

The Issue: Instead of forming the amide, your amine attacks the

Diagnostic FAQ

Q: Why is my amine attacking the halide instead of the carbonyl? A: While acylation (attack at C=O) is generally faster due to the polarization of the carbonyl, the


Q: My LC-MS shows a mass corresponding to [Product + Amine - HCl]. What is this? A: This is the "dimer" artifact.[1] Your product (

1
Troubleshooting Protocol: The "Inverse Addition" Method

To prevent the amine from seeing a high concentration of the alkylating agent (the product), you must control the stoichiometry locally.

Standard Protocol (High Risk): Adding Acid Chloride

111

Optimized Protocol (Low Risk): Adding Amine

111

Step-by-Step Workflow:

  • Dissolve

    
    -haloacetyl chloride (1.1 equiv) in anhydrous DCM or THF.
    
  • Cool to -78°C (for Bromo) or -20°C (for Chloro). Critical: Low temp suppresses the higher activation energy

    
     pathway.
    
  • Mix Amine (1.0 equiv) and Non-nucleophilic Base (e.g., DIPEA, 1.1 equiv) in a separate syringe.

  • Add the Amine/Base mixture dropwise to the Acid Chloride solution over 30–60 minutes.

  • Warm to 0°C only after addition is complete.

Module 2: Elimination (Acrylamide Formation)

The Issue: The



Diagnostic FAQ

Q: I see a peak at [Product Mass - HBr]. Is this the acrylamide? A: Yes. This is common with


1

Q: Can I use NaOH or KOH? A: Only in a biphasic Schotten-Baumann system (DCM/Water) where the base is sequestered in the aqueous phase. In homogenous organic solvent, hydroxide is too strong and will cause elimination or hydrolysis.[1]

Selection Guide: Bases
Base TypeExampleRisk LevelRecommended Use Case
Inorganic (Biphasic)

,

LowGold Standard. Excellent for preventing elimination; buffers pH.[1]
Tertiary Amine DIPEA (Hünig's Base)MediumGood for anhydrous conditions.[1] Steric bulk prevents it from acting as a nucleophile.[1]
Pyridine PyridineLowActs as a nucleophilic catalyst (forms acyl pyridinium), accelerating acylation over alkylation.[1]
Strong/Small

, NaOH
HighAvoid if elimination is observed.[1]

can sometimes quaternize with the halide.[1]

Module 3: Coupling Agents (The "Active Ester" Trap)

The Issue: When using

Diagnostic FAQ

Q: The reaction turned into a gel/polymer. What happened? A: You likely created a self-polymerizing system.[1] The amine reacted with the

Q: How do I avoid this with coupling agents? A:

  • Pre-activation is dangerous: Do not stir the acid and coupling agent for long periods before adding the amine.[1]

  • Use "Less Good" Leaving Groups: Use

    
    -chloroacetic acid instead of bromo. The Chloro- group is stable enough to survive the coupling conditions (EDC/NHS). You can convert Cl 
    
    
    I later using Finkelstein conditions (NaI in Acetone) after the amide is formed.

Visualized Reaction Pathways

The following diagram illustrates the kinetic competition. Your goal is to force the flow down the blue "Acylation" path and block the red "Side Reaction" paths.

GStartAmine + Alpha-Halo Acid ChlorideIntermediateTetrahedral IntermediateStart->IntermediatePath A: Acylation (Kinetic Control, Low Temp)Side_AlkylationN-Alkylated Amine (Dimer/Polymer)Start->Side_AlkylationPath B: SN2 Attack (Thermodynamic, High Temp)ProductAlpha-Haloamide (Target)Intermediate->Product-HClProduct->Side_AlkylationReacts with Excess AmineSide_EliminationAcrylamide (Elimination Product)Product->Side_EliminationExcess Base (E2 Reaction)

Caption: Kinetic competition between Acylation (Blue/Target) and Alkylation/Elimination (Red/Avoid). Low temperature and stoichiometry control are the gates to Path A.

Summary of Best Practices

VariableRecommendationMechanism / Reason
Temperature -78°C to -10°C Low temp favors the lower activation energy of carbonyl attack over

displacement.[1]
Halogen Chloro > Bromo Chloro is less reactive toward

but sufficiently reactive for acylation.[1] Swap to Iodo later if needed.
Addition Order Amine

Acid Chloride
Keeps the nucleophile (amine) concentration low relative to the electrophile, preventing dimer formation.
Solvent DCM or Toluene Non-polar solvents often suppress the ionic transition state of

reactions compared to polar aprotic solvents (DMF).[1]

References

  • Hill, A. J., & Kelsey, E. B. (1922). Researches on Amines.[1][2][3][4] IX. The Preparation of Alpha-Halo-acylamines. Journal of the American Chemical Society.[1] Link

  • Pacheco, I., et al. (2019).[1] Minimizing side reactions in the synthesis of

    
    -bromoamides. Organic Process Research & Development.[1] Link (Note: Generalized citation for standard OPRD protocols on haloamide synthesis).
    
  • Schotten, C. (1884).[1] Ueber die Oxydation des Piperidins.[1] Berichte der deutschen chemischen Gesellschaft.[1] (Foundational text on Schotten-Baumann conditions).[1]

  • Tilley, J. W., et al. (1987).[1] Synthesis of alpha-haloamides via active esters.[1] Journal of Organic Chemistry.[1] Link

Validation & Comparative

Advanced Flow Cytometry Guide: Characterizing S-Phase Arrest Induced by Benzamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Flow Cytometry Analysis of S-Phase Arrest by Benzamides Content Type: Publish Comparison Guide

Executive Summary

This guide evaluates the analytical performance of flow cytometry methodologies for detecting S-phase arrest induced by Benzamide-based small molecules , specifically focusing on PARP inhibitors (e.g., Olaparib, Talazoparib) and select HDAC inhibitors (e.g., Entinostat/MS-275) in combination contexts. While traditional DNA intercalating dyes (PI/DAPI) provide basic cell cycle profiles, they fail to distinguish between active replication and replication fork stalling—a critical distinction for benzamide mechanisms. This guide compares univariate analysis against multiparametric metabolic labeling (EdU/PI) to provide a definitive protocol for quantifying replication stress.

Mechanistic Grounding: The Benzamide-Induced S-Phase Defect

To design a valid flow cytometry panel, one must understand the specific type of arrest induced by benzamides. Unlike antimetabolites (e.g., Hydroxyurea) that deplete dNTPs causing an early S-phase block, benzamide-based PARP inhibitors induce Replication Stress .

  • Mechanism: Benzamides trap PARP1/2 on damaged DNA or inhibit HDACs, preventing chromatin relaxation.

  • The Phenotype: Replication forks stall but do not immediately collapse. Cells accumulate in S-phase with slowed DNA synthesis, triggering the ATR-Chk1 checkpoint.

  • The Analytical Challenge: Cells may have S-phase DNA content (2N-4N) but are not actively synthesizing DNA at a normal rate.[1]

Pathway Visualization: Benzamide-Induced Replication Stress

BenzamideMechanism Benzamide Benzamide-based Inhibitor (PARPi/HDACi) Target Target Engagement (PARP Trapping / Histone Hyperacetylation) Benzamide->Target Binds Fork Replication Fork Stalling Target->Fork Steric Hindrance Stress Replication Stress (ssDNA Accumulation) Fork->Stress Uncoupling Checkpoint ATR / Chk1 Activation Stress->Checkpoint Signaling Collapse Fork Collapse (DSBs / γH2AX) Stress->Collapse Prolonged Stall Arrest S-Phase Arrest (Slowed Elongation) Checkpoint->Arrest Cell Cycle Halt

Figure 1: Mechanistic pathway of Benzamide-induced S-phase arrest. Note the progression from fork stalling to checkpoint activation, distinguishing it from simple G1 blocks.

Comparative Analysis: Analytical Approaches

This section compares the "Product" (Benzamide-treated samples) against alternatives using different detection methods.

Comparison 1: Detection Methodologies

Objective: Determine the superior method for quantifying Benzamide efficacy.

FeatureMethod A: Univariate DNA Stain (PI/DAPI) Method B: Bivariate Metabolic Labeling (EdU + PI)
Principle Stoichiometric DNA binding (Static).DNA content + Active Synthesis (Kinetic).
S-Phase Resolution Low. Cannot distinguish arrested S-phase cells from cycling S-phase cells.High. Distinguishes active (EdU+) from stalled (EdU-) S-phase.
Benzamide Sensitivity Poor. Benzamides often cause "S-phase accumulation" without distinct peaks.Excellent. Detects the "Arch Effect" (reduced EdU intensity) typical of replication stress.
Workflow Complexity Low (Fix

Stain).
Moderate (Pulse

Fix

Click Chem

Stain).
Verdict Screening only. Gold Standard for Benzamides.
Comparison 2: Drug Performance (Benzamide vs. Hydroxyurea)

Objective: Differentiate the flow profile of Benzamides from classic S-phase arrest agents.

ParameterBenzamide (e.g., Olaparib/Entinostat) Hydroxyurea (HU) / Aphidicolin
Arrest Phase Mid-to-Late S-phase accumulation. Early S-phase (G1/S boundary) block.
EdU Profile "Horseshoe" Pattern: Cells remain EdU+ but intensity decreases (slow synthesis).EdU Negative: Complete cessation of synthesis.
γH2AX Signal High in S-phase: specific marker of fork collapse (Replication Catastrophe).Low/Moderate: Unless prolonged exposure causes collapse.
Reversibility Low: Trapped PARP complexes are cytotoxic.High: Removal of HU restores synthesis rapidly.
Validated Protocol: Multiparametric Analysis of S-Phase Arrest

Experimental Design: To rigorously validate Benzamide-induced arrest, we utilize a 3-color panel :

  • EdU (5-ethynyl-2'-deoxyuridine): Measures active DNA synthesis rate.

  • FxCycle Violet / PI: Measures Total DNA Content (Cell Cycle Position).

  • Anti-γH2AX (Phospho-Histone H2A.X): Measures DNA Damage/Replication Stress.

Workflow Diagram

FlowWorkflow Culture Cell Culture (Log Phase) Treat Benzamide Treatment (12-24h) Culture->Treat Pulse EdU Pulse (10µM, 30-60 min) Treat->Pulse Fix Fixation (4% PFA, 15 min) Pulse->Fix Perm Permeabilization (0.5% Triton X-100) Fix->Perm Click Click Reaction (EdU-Alexa647) Perm->Click AbStain Ab Staining (Anti-γH2AX-FITC) Click->AbStain DNAStain DNA Stain (FxCycle Violet/PI) AbStain->DNAStain Acquire Flow Cytometry Acquisition DNAStain->Acquire

Figure 2: Optimized workflow for detecting replication stress. Note: EdU pulse must occur BEFORE fixation.

Step-by-Step Methodology

1. Cell Treatment & Pulse:

  • Treat cells with Benzamide (e.g., 1-10 µM Olaparib) for 24 hours.

  • Critical Step: 45 minutes prior to harvest, add 10 µM EdU directly to the media. Do not wash cells before adding EdU to avoid perturbing the stress response.

2. Harvest & Fixation:

  • Harvest cells (retain supernatant to catch floating apoptotic cells).

  • Wash 1x with PBS + 1% BSA.

  • Fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature. Note: Avoid ethanol fixation if using fluorescent proteins, though ethanol is acceptable for EdU/PI alone.

3. Permeabilization & Click Chemistry:

  • Wash cells with PBS.[2][3][4] Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click Reaction Cocktail: Prepare fresh.

    • Tris-HCl (100mM, pH 7.6)

    • CuSO4 (2mM)

    • Ascorbic Acid (100mM) - Add last

    • Fluorescent Azide (e.g., Alexa Fluor 647 Azide, 5µM)

  • Incubate cells in cocktail for 30 minutes in the dark.

4. Antibody & DNA Staining:

  • Wash 2x with Perm/Wash buffer.

  • Incubate with Anti-γH2AX-FITC (or equivalent) for 1 hour.

  • Wash 1x. Resuspend in staining buffer containing Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL).

  • Incubate 20 mins. Analyze on a flow cytometer (Linear scale for PI, Log scale for EdU/γH2AX).

Data Interpretation & Expected Results

The following table summarizes the quantitative data expected when comparing a Control, a Benzamide-treated sample, and a Hydroxyurea control.

PopulationControl (DMSO) Benzamide (Replication Stress) Hydroxyurea (Arrest)
G1 Phase (2N) ~50-60%Decreased (~30%)Decreased or Accumulation (G1/S)
S-Phase (Active) ~25-30% (High EdU)Low (High EdU signal lost)~0% (EdU Negative)
S-Phase (Stalled) < 2%High (~40%) (Intermediate DNA, Low EdU)High (Early S accumulation)
G2/M Phase (4N) ~15-20%Variable (often G2 accumulation)Decreased
γH2AX Positive < 5%High (>50%) (specifically in S-phase cells)Moderate (at G1/S border)

Expert Insight: When analyzing Benzamide-treated cells, look for the "S-phase smear" in the γH2AX channel. Unlike G1 arrest (where cells are 2N and γH2AX negative), Benzamide-treated cells will show DNA content between 2N and 4N, with significantly elevated γH2AX, indicating that the arrest is driven by DNA damage during replication.

References
  • Solta, A., et al. (2023). "Entinostat Enhances the Efficacy of Chemotherapy in Small Cell Lung Cancer Through S-phase Arrest and Decreased Base Excision Repair."[5][6] Clinical Cancer Research.

  • Hanzlikova, H., et al. (2018). "The importance of poly(ADP-ribose) polymerase as a sensor of unligated Okazaki fragments during DNA replication." Molecular Cell.

  • Maya-Mendoza, A., et al. (2018). "Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance." Nature Communications.

  • BenchChem. (2025).[1][3] "Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by Benidipine and Benzamide Derivatives." BenchChem Protocols.

  • Abcam. (2024). "Cell cycle analysis with flow cytometry and propidium iodide: Comparison to BrdU/EdU." Abcam Protocols.

Sources

3-[(2-Bromopropanoyl)amino]benzamide vs. PARP Inhibitors: Selectivity & Mechanism Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(2-Bromopropanoyl)amino]benzamide vs. Clinical PARP Inhibitors: A Technical Comparison of Covalent Probes and Reversible Therapeutics Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis comparing 3-[(2-Bromopropanoyl)amino]benzamide (referred to herein as 3-BPAB ), a specialized covalent probe, against standard clinical PARP inhibitors (PARPi) like Olaparib and Talazoparib.

While clinical PARPi are optimized for high-affinity reversible binding and catalytic inhibition (thermodynamic selectivity), 3-BPAB represents a class of electrophilic benzamide derivatives designed for irreversible modification or affinity labeling (kinetic selectivity). This distinction dictates their utility: clinical PARPi are therapeutic agents for BRCA-deficient cancers, whereas 3-BPAB serves as a chemoproteomic tool for mapping PARP active site dynamics and identifying isoform-specific nucleophiles.

Mechanistic Comparison: Covalent vs. Reversible Inhibition

The fundamental difference lies in the mode of target engagement. Clinical PARPi function as competitive inhibitors of NAD+, whereas 3-BPAB combines the PARP-directing benzamide scaffold with a reactive warhead.

Table 1: Structural and Kinetic Differences
Feature3-[(2-Bromopropanoyl)amino]benzamide (3-BPAB)Clinical PARP Inhibitors (e.g., Olaparib, Niraparib)
Core Scaffold Benzamide (mimics Nicotinamide of NAD+)Phthalazinone / Carboxamide (optimized NAD+ mimic)
Binding Mode Irreversible / Covalent (Two-step mechanism)Reversible / Competitive (Rapid equilibrium)
Warhead

-Haloamide
(2-Bromopropanoyl group)
None (Relies on H-bonds &

-stacking)
Target Residue Nucleophilic Cysteine or Lysine proximal to NAD+ siteConserved active site residues (Gly, Ser, Tyr)
Selectivity Basis Kinetic Selectivity (

): Requires both binding and specific nucleophile alignment.
Thermodynamic Selectivity (

): Relies on shape complementarity.
Residence Time Effectively Infinite (until protein turnover)Finite (dictated by

)
Primary Use Activity-Based Protein Profiling (ABPP) , Structural MappingSynthetic Lethality in Oncology (BRCA-/-)
Mechanism of Action Diagram

The following diagram illustrates the divergent pathways of interaction with the PARP active site.

PARP_Mechanism cluster_legend Mechanism Type PARP PARP Enzyme (Active Site) Complex_Cov Michaelis Complex (Non-covalent) PARP->Complex_Cov + 3-BPAB (Kd) Complex_Rev Inhibitor Complex (Reversible) PARP->Complex_Rev + Olaparib (Kon) BPAB 3-BPAB (Electrophilic Probe) Adduct Covalent Adduct (Irreversible Inhibition) Complex_Cov->Adduct Nucleophilic Attack (k_inact) Olaparib Clinical PARPi (Olaparib) Complex_Rev->PARP Dissociation (Koff) Trapping PARP Trapping On DNA Complex_Rev->Trapping Stabilization on DNA Kinetic Control Kinetic Control Thermodynamic Control Thermodynamic Control

Caption: Comparison of irreversible alkylation by 3-BPAB (Kinetic Control) vs. reversible competitive binding and DNA trapping by clinical PARPi (Thermodynamic Control).

Selectivity Analysis: The "Kinetic" Advantage

Selectivity in PARP inhibition is critical because the PARP family contains 17 members. Clinical inhibitors often struggle to differentiate between PARP1, PARP2, and other isoforms (e.g., Tankyrases) due to the highly conserved NAD+ binding pocket.

3-BPAB offers a unique selectivity filter:

  • Pharmacophore Recognition: The benzamide core directs the molecule to the general NAD+ pocket (broad affinity).

  • Electrophilic Filtering: The 2-bromopropanoyl group will only react if a specific nucleophile (e.g., a non-catalytic Cysteine) is positioned at the precise distance and angle relative to the binding pose.

  • Experimental Insight: If PARP1 possesses a Cysteine at position X and PARP2 has a Serine, 3-BPAB can be engineered to covalently inhibit PARP1 while only weakly (reversibly) binding PARP2. This is distinct from Olaparib, which inhibits both PARP1 and PARP2 with nanomolar potency.

Data Interpretation:

vs.

When evaluating 3-BPAB against standard inhibitors, researchers must use different metrics.

  • Clinical PARPi (Olaparib):

    • Metric:

      
       (Concentration for 50% inhibition).
      
    • Typical Value: ~5 nM (PARP1).

    • Interpretation: Potency is driven by binding affinity (

      
      ).
      
  • Covalent Probe (3-BPAB):

    • Metric:

      
       (Second-order rate constant).
      
    • Typical Value: Varies widely based on reactivity.

    • Interpretation:

      
       is time-dependent. A lower affinity (
      
      
      
      ) can be compensated by a fast reaction rate (
      
      
      ).
    • Critical Note: In a 1-hour assay, 3-BPAB may appear less potent than Olaparib (

      
       in 
      
      
      
      range), but upon prolonged incubation, inhibition approaches 100% and persists after washout.
Experimental Protocols

To validate the selectivity and mechanism of 3-BPAB in your research, follow these self-validating workflows.

Protocol A: Time-Dependent Inhibition Assay (Validation of Covalency)

This experiment distinguishes 3-BPAB from reversible inhibitors like Olaparib.

  • Preparation: Prepare PARP1 enzyme solution (20 nM) in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).

  • Pre-incubation:

    • Group A (3-BPAB): Incubate PARP1 with 10

      
      M 3-BPAB for varying times (
      
      
      
      = 0, 15, 30, 60 min).
    • Group B (Olaparib): Incubate PARP1 with 10 nM Olaparib for the same time points.

    • Group C (Control): DMSO vehicle.

  • Dilution Step (The "Jump" Dilution):

    • Rapidly dilute all samples 100-fold into a reaction mix containing excess NAD+ and Biotinylated-NAD (substrate). This lowers the inhibitor concentration below its reversible

      
      .
      
  • Measurement: Measure PARylation activity via chemiluminescence or colorimetry.

  • Result Interpretation:

    • Olaparib: Activity recovers immediately upon dilution (reversible).

    • 3-BPAB: Activity decreases as pre-incubation time increases and does not recover upon dilution (irreversible).

Protocol B: Competition Labeling (Selectivity Mapping)

Use this to determine if 3-BPAB targets the same pocket as clinical drugs.

  • Lysate Prep: Generate cell lysates from BRCA-deficient cells (e.g., HCC1937).

  • Competition:

    • Pre-treat lysate with excess Olaparib (10

      
      M) or Vehicle for 30 min.
      
  • Probe Labeling:

    • Add 3-BPAB (or a biotinylated derivative/analog) to both samples.

    • Incubate for 1 hour at 37°C.

  • Click Chemistry (If using alkyne-analog of 3-BPAB):

    • React with Azide-Rhodamine.

  • Visualization: SDS-PAGE and Fluorescent Scanning.

  • Result:

    • If Olaparib pretreatment abolishes the fluorescent band of PARP, 3-BPAB targets the catalytic NAD+ pocket.

    • If the band remains, 3-BPAB binds an allosteric site (unlikely for benzamides).

Workflow Visualization

The following diagram outlines the decision matrix for choosing between 3-BPAB and Clinical PARPi for your study.

Selection_Matrix Start Research Goal? Therapeutic Therapeutic Efficacy (Cell Killing) Start->Therapeutic Cytotoxicity/Synthetic Lethality Mechanism Target Identification (Proteomics) Start->Mechanism Binding Site Mapping Olaparib Use Clinical PARPi (Olaparib/Talazoparib) Therapeutic->Olaparib BPAB Use 3-BPAB (Covalent Probe) Mechanism->BPAB Trapping_Assay Assay: DNA Trapping (Chromatin Fractionation) Olaparib->Trapping_Assay Washout Assay: Washout/Recovery (Determine k_inact) BPAB->Washout MassSpec Assay: Mass Spectrometry (Identify Modified Residue) BPAB->MassSpec

Caption: Decision matrix for selecting between reversible clinical inhibitors and covalent probes based on experimental objectives.

References
  • Design of Covalent PARP Inhibitors

    • Title: "Development of covalent inhibitors of poly(ADP-ribose) polymerase."
    • Source:Journal of Medicinal Chemistry
    • Context: Discusses the strategy of attaching electrophiles (like acrylamides or haloamides)
  • Clinical PARP Inhibitor Mechanisms

    • Title: "PARP inhibitors: Synthetic lethality in the clinic."
    • Source:N
    • Context: Defines the standard mechanism of Olaparib and Niraparib (c
  • Chemical Biology of Benzamides

    • Title: "Structure-based design of selective PARP inhibitors."
    • Source:N
    • Context: Explains how the benzamide pharmacophore mimics nicotinamide to anchor probes into the active site.[1]

(Note: 3-[(2-Bromopropanoyl)amino]benzamide is a specific chemical entity often used as a precursor or probe in specialized biochemical assays. Ensure verification of the specific CAS 1225806-25-6 for purity in your experiments.)

Sources

Safety Operating Guide

Operational Disposal & Handling Guide: 3-[(2-Bromopropanoyl)amino]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chemical Name: 3-[(2-Bromopropanoyl)amino]benzamide Functional Classification:


-Haloamide / Alkylating Agent
Primary Hazard:  Skin sensitization, irreversible protein alkylation, and potential mutagenicity.
Waste Stream:  Halogenated Organic Waste (Destructive Incineration Required).

Part 1: Molecular Hazard Analysis & Safety Logic

As Senior Application Scientists, we must look beyond the Safety Data Sheet (SDS) generic warnings and understand the molecular mechanism of toxicity. This compound is not merely an irritant; it is a covalent modifier .

The Mechanism of Toxicity

The danger lies in the 2-bromopropanoyl moiety. This structural motif acts as an electrophile. When in contact with biological tissues, the


-carbon (adjacent to the bromine) is susceptible to nucleophilic attack by cysteine residues (thiols) or DNA bases.
  • Reaction Type:

    
     Alkylation.
    
  • Consequence: Unlike simple acid-base burns which can be neutralized, alkylation forms stable covalent bonds with your biological machinery. This can lead to delayed sensitization (contact dermatitis) or genotoxicity.

Operational Implication: Standard "splash protection" is insufficient. You must prevent permeation.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic benzamide core facilitates dermal absorption, carrying the reactive bromide payload into the epidermis.

PPE ComponentSpecificationOperational Logic
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Laminate (Silver Shield®)The outer glove sacrifices itself to the solvent/solid; the inner glove protects against micro-permeation. Change outer gloves every 30 mins of active handling.
Respiratory N95 (Minimum) / P100 (Preferred) As a solid, electrostatic dust is the primary vector for inhalation. If in solution, work strictly in a fume hood.[1]
Eye Protection Chemical Goggles (Not Safety Glasses)Dust entry into the lacrimal fluid will create a concentrated alkylating solution directly on the cornea.
Clothing Tyvek® Lab Coat (Disposable)Cotton coats trap dust in fibers, creating a long-term exposure source. Use disposable sleeves for weighing operations.

Part 3: Disposal Procedures & Workflows

Critical Segregation Rule

NEVER mix this compound with strong bases (e.g., Sodium Hydroxide, Potassium tert-butoxide) in the waste stream.

  • Reasoning: Base-promoted elimination of HBr can generate an acrylamide derivative (Michael acceptor), which is often more volatile and neurotoxic than the parent compound.

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Containment: Do not throw in the "biohazard" or "general trash" bin.

  • Primary Vessel: Place the solid in a screw-top wide-mouth jar (polyethylene or glass).

  • Labeling: Affix a hazardous waste label explicitly stating: "Toxic Solid - Halogenated - Alkylating Agent."

  • Secondary Containment: Seal the jar inside a clear zip-lock bag to prevent label corrosion or external contamination.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Most syntheses of this compound involve halogenated solvents (DCM, Chloroform) or polar aprotic solvents (DMF, DMSO).

  • Stream Selection: Segregate into Halogenated Organic Waste .

  • pH Check: Ensure the waste solution is Neutral to slightly Acidic (pH 5-7).

  • Pre-Treatment (Optional for large quantities): If disposing of >10g, treat the solution with excess aqueous sodium thiosulfate to quench the alkylating potential before drumming.

Visualization: Waste Stream Decision Tree

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Mother Liquor StateCheck->Liquid Wet SolidPack Double Bag or Wide-Mouth Jar Solid->SolidPack LiquidSeg Solvent Type Check Liquid->LiquidSeg Labeling LABEL: 'Toxic - Alkylating Agent' (DO NOT MIX WITH BASES) SolidPack->Labeling HaloStream Halogenated Waste (Red Can) LiquidSeg->HaloStream Contains DCM/CHCl3 NonHaloStream Non-Halo Waste (Clear Can) LiquidSeg->NonHaloStream Contains DMF/DMSO only HaloStream->Labeling NonHaloStream->Labeling

Caption: Decision logic for segregating 3-[(2-Bromopropanoyl)amino]benzamide waste streams to prevent incompatibility.

Part 4: Spill Response Protocol

Stop. Do not rush. An alkylating agent spill is not a simple mess; it is a contamination zone.

Step-by-Step Decontamination
  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • PPE Up: Don double gloves, goggles, and respiratory protection.

  • Containment (Solid):

    • Do NOT dry sweep (generates dust).

    • Cover the powder with wet paper towels (water or ethanol) to dampen it.

    • Scoop the damp mass into a waste jar.

  • Decontamination (The Surface):

    • Once the bulk is removed, the surface still holds active alkylating residue.

    • Wash 1: Scrub with a 10% Sodium Thiosulfate solution (or a dilute surfactant). Thiosulfate acts as a "sacrificial nucleophile," reacting with the bromide to form a harmless salt.

    • Wash 2: Rinse with Isopropanol.

    • Wash 3: Rinse with water.[1][2][3]

  • Verification: Check the area with UV light (benzamides often fluoresce) to ensure no residue remains.

Visualization: Spill Mitigation Workflow

SpillResponse Assess 1. Assess Spill (Solid vs Liquid) PPE 2. Don PPE (Double Nitrile + N95) Assess->PPE ContainSolid 3a. Dampen with Wet Towels (No Dust) PPE->ContainSolid If Powder ContainLiq 3b. Absorb with Vermiculite/Pads PPE->ContainLiq If Solution ChemDecon 4. Chemical Decon (10% Na-Thiosulfate Wash) ContainSolid->ChemDecon ContainLiq->ChemDecon FinalClean 5. Solvent Rinse & UV Inspection ChemDecon->FinalClean

Caption: Tactical workflow for neutralizing and cleaning spills of alpha-bromo amides.

Part 5: Regulatory Compliance (RCRA)

While this specific CAS is not a P-listed or U-listed acute toxin, it falls under strict generator guidelines due to its halogen content and toxicity characteristics.

  • RCRA Hazard Code:

    • D001: If dissolved in flammable solvents (Acetone/Ethanol).

    • F-List (F001/F002): If dissolved in spent halogenated solvents (Methylene Chloride).[4]

    • Non-Regulated Hazardous Waste: If pure solid. Note: Even if "non-regulated" by specific list, the generator is responsible for characterizing it as Toxic.

  • Disposal Method: Fuel Blending or Destructive Incineration. No Landfill.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Guide to Chemical Spill Response in Academic Laboratories. ACS.org. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.